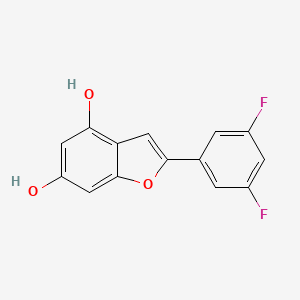

2-(3,5-Difluorophenyl)benzofuran-4,6-diol

货号 B8322254

分子量: 262.21 g/mol

InChI 键: GCPGLUQKUXJBLD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08835659B2

Procedure details

This compound was prepared using Method A from 3,5-dimethoxyphenol and 2-bromo-1-(3,5-difluorophenyl)ethanone: Yield 60% following procedures A.2 and A.5; m.p. 208-209° C.; IR 3353, 3092, 1615, 1780, 1432, 1349, 1125 cm−1; 1H-NMR (500 MHz, δ ppm, DMSO-d6) 10.05 (s, 1H), 9.54 (s, 1H), 7.49 (d, J=6.8 Hz, 2H), 7.47 (s, 1H), 7.15 (t, J=8.6 Hz, 1H), 6.43 (s, 1H), 6.21 (s, 1H); 13C-NMR (126 MHz, δ ppm, CDCl3) 165.1 (dd, J=246.3 Hz, 13.3 Hz), 158.9, 158.9, 152.9, 151.65, 135.7 (t, J=10.6 Hz), 112.7, 107.7 (dd, J=21.0 Hz, 6.8 Hz), 103.3 (t, J=26.1 Hz), 102.6, 99.2, 90.8.

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:4]=[C:5](O)[CH:6]=[C:7]([O:9]C)[CH:8]=1.Br[CH2:13][C:14]([C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[C:18]([F:23])[CH:17]=1)=[O:15]>>[F:23][C:18]1[CH:17]=[C:16]([C:14]2[O:15][C:5]3[C:6](=[C:7]([OH:9])[CH:8]=[C:3]([OH:2])[CH:4]=3)[CH:13]=2)[CH:21]=[C:20]([F:22])[CH:19]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=C(C1)OC)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)C1=CC(=CC(=C1)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This compound was prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC=1C=C(C=C(C1)F)C=1OC=2C(C1)=C(C=C(C2)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |